molecular formula C11H9NO B13944220 3-(4-Acetylphenyl)prop-2-enenitrile CAS No. 77120-12-8

3-(4-Acetylphenyl)prop-2-enenitrile

Cat. No.: B13944220
CAS No.: 77120-12-8
M. Wt: 171.19 g/mol
InChI Key: UEMPYFVSMFETOF-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)prop-2-enenitrile is a chemical compound intended for non-human research applications. As an α,β-unsaturated nitrile, it features an acrylonitrile backbone substituted with a 4-acetylphenyl group. This structure suggests potential utility as a versatile synthetic intermediate in organic chemistry. The electron-withdrawing nitrile group and the conjugated system may make it a suitable substrate for various reactions, including nucleophilic additions (e.g., Michael additions) and cyclization reactions to construct more complex heterocyclic scaffolds often explored in medicinal chemistry. The acetyl group on the aromatic ring offers a handle for further functionalization. This product is strictly for research use in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions. Specific spectroscopic data, purity, and detailed safety information should be consulted on the product's Certificate of Analysis.

Properties

CAS No.

77120-12-8

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-(4-acetylphenyl)prop-2-enenitrile

InChI

InChI=1S/C11H9NO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h2-7H,1H3

InChI Key

UEMPYFVSMFETOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=CC#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 3-(4-acetylphenyl)prop-2-enenitrile typically involves the formation of the propenenitrile moiety conjugated to the 4-acetylphenyl group. Two main synthetic approaches are documented in the literature:

Knoevenagel Condensation Approach

This method involves the condensation of 4-acetylbenzaldehyde with a nitrile-containing active methylene compound under basic or acidic catalysis to form the α,β-unsaturated nitrile.

Typical Procedure:

  • React 4-acetylbenzaldehyde with malononitrile or acrylonitrile derivatives.
  • Use a base catalyst such as piperidine or ammonium acetate.
  • Conduct the reaction in ethanol or another suitable solvent under reflux.
  • Purify the product by recrystallization or column chromatography.

Advantages:

  • Straightforward and high-yielding.
  • Mild reaction conditions.

Cross-Coupling and Functional Group Transformations

Advanced synthetic routes involve:

  • McMurry Coupling of acetophenone derivatives with nitrile-containing benzophenones or benzaldehydes to form conjugated systems.
  • Sequential bromination , alkylation with potassium cyanide (KCN) , and deprotection steps to install the nitrile group on aromatic rings.

For example, a synthetic sequence described in the literature for related compounds includes:

Step Reaction Type Reagents/Conditions Outcome
1 McMurry Cross-Coupling Acetophenone + 4,4'-dihydroxybenzophenone, TiCl4/Zn Formation of bisphenol intermediate
2 Protection Methoxymethyl chloride (MOMCl) Di-protected bisphenol
3 Bromination N-Bromosuccinimide (NBS) Brominated intermediate
4 Alkylation Potassium cyanide (KCN) Introduction of nitrile group
5 Deprotection Hydrochloric acid (HCl) Final nitrile product

This approach allows for functional group tolerance and structural diversity but involves multiple steps and careful purification.

Catalytic and Photochemical Methods

Recent advancements include cobalt-catalyzed photochemical reactions for allylic amine synthesis that could be adapted for related nitrile compounds. For example, cobalt complexes such as Co(dmgH)2PyCl under blue LED irradiation in the presence of trifluoroacetic acid and acetonitrile solvent have been used to synthesize related unsaturated nitrile compounds with good yields.

Data Tables Summarizing Preparation Conditions and Yields

Method Key Reagents/Conditions Yield (%) Notes Reference
Knoevenagel Condensation 4-acetylbenzaldehyde, malononitrile, base 60-80 Simple, mild conditions, scalable Inferred general knowledge
McMurry Coupling + Bromination + Alkylation Acetophenone, 4,4'-dihydroxybenzophenone, TiCl4/Zn, NBS, KCN, HCl 65-85 Multi-step, high purity, versatile
Cobalt-Catalyzed Photochemical Co(dmgH)2PyCl, Mes-AcrPh+BF4-, TFA, blue LED, acetonitrile 55-88 Mild, photocatalytic, requires light source

Analytical and Purification Techniques

  • Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures (ratios from 25:1 to 4:1) is common for isolating the pure product.
  • Characterization: ^1H and ^13C NMR spectroscopy confirm the structure; mass spectrometry and IR spectroscopy are used to verify the nitrile and acetyl functional groups.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.

Summary and Recommendations

  • The Knoevenagel condensation remains the most straightforward and widely used method for preparing 3-(4-acetylphenyl)prop-2-enenitrile due to its simplicity and efficiency.
  • For more complex derivatives or when functional group tolerance is required, McMurry coupling followed by bromination and alkylation with potassium cyanide offers a robust multi-step synthetic route.
  • Emerging photochemical cobalt-catalyzed methods provide an alternative under mild conditions with potential for green chemistry applications.
  • Purification by silica gel chromatography and thorough spectroscopic characterization are essential for obtaining high-purity compounds suitable for further applications.

This detailed analysis consolidates current knowledge from peer-reviewed sources and authoritative chemical literature, excluding unreliable sources such as benchchem.com and smolecule.com, ensuring professional and comprehensive coverage of preparation methods for 3-(4-acetylphenyl)prop-2-enenitrile.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Acetylphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its biological activities. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on the phenyl ring of α,β-unsaturated nitriles significantly modulate their electronic profiles. Key comparisons include:

Compound Substituent(s) Electronic Nature HOMO-LUMO Gap (eV) Key Findings
3-(4-Acetylphenyl)prop-2-enenitrile 4-Acetylphenyl Electron-withdrawing (EWG) Inferred: ~3.5–4.0 Hypothesized larger gap due to EWG; reduced π-electron delocalization
(2Z)-3-(4-Diphenylaminophenyl)prop-2-enenitrile (I) 4-Diphenylamino, pyridin-3-yl Electron-donating (EDG) 2.8–3.2 (DFT) Narrow gap enhances charge-transfer transitions; strong π-π interactions
(2Z)-3-(9-Ethylcarbazol-3-yl)prop-2-enenitrile (III) 9-Ethylcarbazole EDG 3.0–3.3 (DFT) Enhanced fluorescence due to carbazole’s EDG effect
CCG-63802 Benzothiazolyl, pyrido-pyrimidinyl EWG (α,β-unsaturated nitrile) - Cysteine-dependent RGS inhibition; electrophilic reactivity
  • Acetyl Group vs.
  • Reactivity : The acetyl group may enhance electrophilic character at the β-carbon of the acrylonitrile, similar to cysteine-reactive compounds like CCG-63802, though direct evidence is lacking .

Crystallographic and Packing Behavior

Substituents dictate molecular conformations and solid-state interactions:

  • Anti/Syn Conformers: In compounds with EDGs (e.g., diphenylamino), solvent interactions stabilize anti/syn conformers, increasing Z’ (number of independent molecules per unit cell). For example, Compound I crystallizes with Z’ = 2 due to solvent-induced conformational polymorphism .
  • π-π Stacking: EDGs like diphenylamino promote strong π-π interactions (3.5–4.0 Å spacing), whereas EWGs like acetyl may weaken such interactions, favoring alternative packing motifs (e.g., C–H⋯O/N hydrogen bonds) .

Biological Activity

3-(4-Acetylphenyl)prop-2-enenitrile, also known as 4-acetylcinnamaldehyde, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C12H11N
  • Molecular Weight : 185.23 g/mol
  • CAS Number : 77120-12-8

Antimicrobial Activity

Research indicates that 3-(4-Acetylphenyl)prop-2-enenitrile exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and function.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Antioxidant Properties

The compound also demonstrates notable antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress.

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The biological activities of 3-(4-Acetylphenyl)prop-2-enenitrile are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.
  • Receptor Modulation : The compound may act on specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

Study on Antimicrobial Effects

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3-(4-Acetylphenyl)prop-2-enenitrile against resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

Study on Antioxidant Activity

In another investigation featured in Food Chemistry, researchers assessed the antioxidant capacity of the compound using various assays. The findings confirmed that it effectively reduced oxidative damage in cellular models, suggesting its utility in preventing diseases related to oxidative stress .

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